molecular formula C19H16N2O5 B15033092 N'-[(E)-(2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide

Cat. No.: B15033092
M. Wt: 352.3 g/mol
InChI Key: UOCMOACDAUPYOD-KEBDBYFISA-N
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Description

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide typically involves the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with 2-hydroxybenzaldehyde. The reaction is carried out in a solvent such as dry dimethylformamide (DMF) with triethylamine (TEA) as a base. The mixture is heated to around 70°C, and the completion of the reaction is monitored using thin-layer chromatography (TLC). The reaction mixture is then poured onto crushed ice to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a coumarin moiety with a hydrazide linkage and a hydroxyphenyl group makes it a versatile compound for various applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C19H16N2O5/c1-12-8-19(24)26-17-9-14(6-7-15(12)17)25-11-18(23)21-20-10-13-4-2-3-5-16(13)22/h2-10,22H,11H2,1H3,(H,21,23)/b20-10+

InChI Key

UOCMOACDAUPYOD-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N/N=C/C3=CC=CC=C3O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN=CC3=CC=CC=C3O

Origin of Product

United States

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